

Pongamol: A Comprehensive Technical Guide on its Classification as a Flavonoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pongamol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pongamol, a naturally occurring furanoflavonoid extracted from the seeds of the *Pongamia pinnata* tree, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of **pongamol**'s classification as a flavonoid, its physicochemical properties, and its multifaceted biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Detailed experimental protocols for the isolation and bioactivity assessment of **pongamol** are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying **pongamol**'s therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Pongamol is a bioactive compound that belongs to the flavonoid family, specifically classified as a furanoflavonoid.^{[1][2]} It is a major constituent of the oil extracted from the seeds of *Pongamia pinnata* (also known as *Millettia pinnata*), a tree native to the Indian subcontinent.^[2] Structurally, **pongamol** is a polyphenolic chalcone.^[4] Traditional medicine has long utilized extracts from *Pongamia pinnata* for various ailments, and modern scientific investigation has begun to validate these uses by attributing significant biological activities to its active constituents, including **pongamol**.^[3]

This guide aims to provide a comprehensive technical overview of **pongamol**, focusing on its chemical classification, biological properties, and the experimental methodologies used to elucidate its functions.

Chemical and Physical Properties

Pongamol's chemical structure is characterized by a furan ring fused to a flavonoid backbone. [5] Its molecular formula is $C_{18}H_{14}O_4$, with a molecular weight of 294.3 g/mol .[6]

Table 1: Physicochemical Properties of **Pongamol**

Property	Value	Reference
Molecular Formula	$C_{18}H_{14}O_4$	[6]
Molecular Weight	294.3 g/mol	[6]
CAS Number	484-33-3	[7]
Appearance	Pale yellow crystalline solid	[3]
Melting Point	128-129 °C	[3]
Solubility	Soluble in organic solvents, limited solubility in water	[7]

Isolation and Purification of **Pongamol**

Several methods have been developed for the efficient extraction and isolation of **pongamol** from *Pongamia pinnata* seeds. The following protocol describes a common approach.

Experimental Protocol: Isolation of **Pongamol**

Objective: To isolate and purify **pongamol** from *Pongamia pinnata* seed oil.

Materials:

- *Pongamia pinnata* seed oil
- Ethanol

- Hexane
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates
- Rotary evaporator
- Standard laboratory glassware

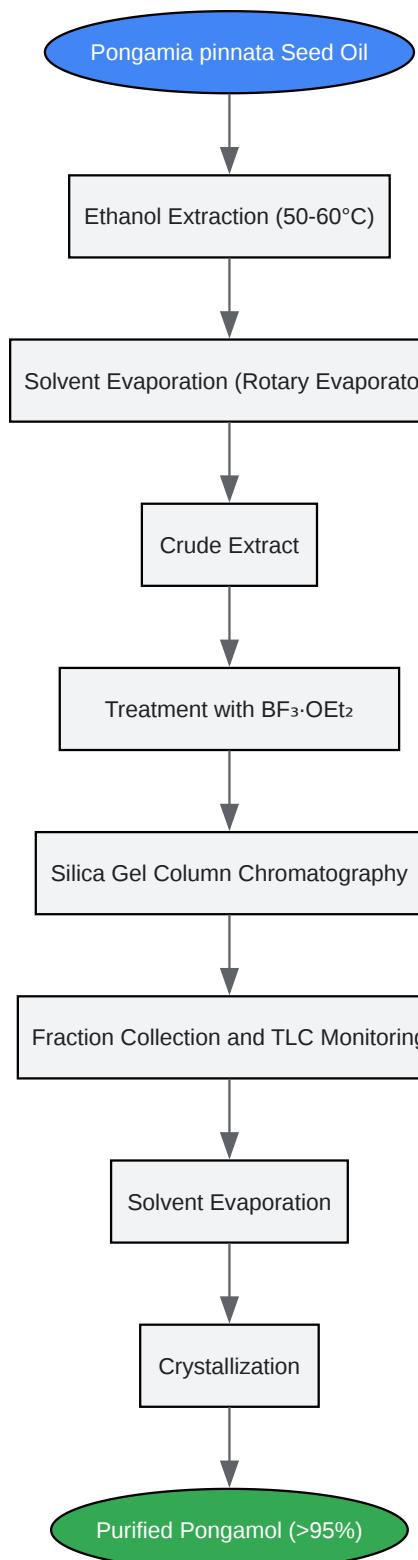
Procedure:

- Extraction:
 1. Extract the *Pongamia pinnata* seed oil with ethanol (95%) at a 1:1 (v/v) ratio.
 2. Heat the mixture at 50-60°C for 2 hours with constant stirring.
 3. Separate the ethanol layer containing the extracted compounds.
 4. Repeat the extraction process three times to ensure maximum yield.
 5. Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[\[2\]](#)
- Treatment with Boron Trifluoride Etherate:
 1. To the crude extract, add boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) to facilitate the separation of **pongamol**. This method has been shown to afford a high recovery of **pongamol**.[\[4\]](#)
- Purification by Column Chromatography:
 1. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
 2. Load the $\text{BF}_3 \cdot \text{OEt}_2$ -treated extract onto the column.

3. Elute the column with the solvent system, collecting fractions.
4. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing **pongamol**.
5. Pool the **pongamol**-rich fractions and evaporate the solvent to yield purified **pongamol**.^[8]

- Crystallization:
 1. Dissolve the purified **pongamol** in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and acetic acid).
 2. Allow the solution to cool slowly to facilitate crystallization.
 3. Collect the pale yellow crystals of **pongamol** by filtration and dry them under vacuum.^[3]
- Purity Assessment:
 1. Assess the purity of the isolated **pongamol** using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically achieved with this method.^[4]

Figure 1: Experimental Workflow for **Pongamol** Isolation



Workflow for the Isolation of Pongamol

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*Workflow for the Isolation of **Pongamol***

Biological Activities and Mechanisms of Action

Pongamol exhibits a wide range of pharmacological activities, making it a compound of significant interest for drug development.

Anticancer Activity

Pongamol has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the modulation of key regulatory proteins.

Table 2: In Vitro Anticancer Activity of **Pongamol**

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MCF-7	Breast Cancer	10 - 25	[9]
HepG2	Liver Cancer	10 - 25	[9]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of **pongamol** on cancer cell lines (e.g., MCF-7 and HepG2).

Materials:

- Cancer cell lines (MCF-7, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Pongamol** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

- Microplate reader

Procedure:

- Cell Seeding:

1. Seed the cancer cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of complete medium.
2. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

- Treatment:

1. Prepare serial dilutions of **pongamol** in the cell culture medium.
2. Remove the old medium from the wells and add 100 μL of the **pongamol** dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
3. Incubate the plates for 24, 48, or 72 hours.

- MTT Assay:

1. After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours at 37°C.
2. Carefully remove the medium containing MTT.
3. Add 150 μL of DMSO to each well to dissolve the formazan crystals.

- Data Analysis:

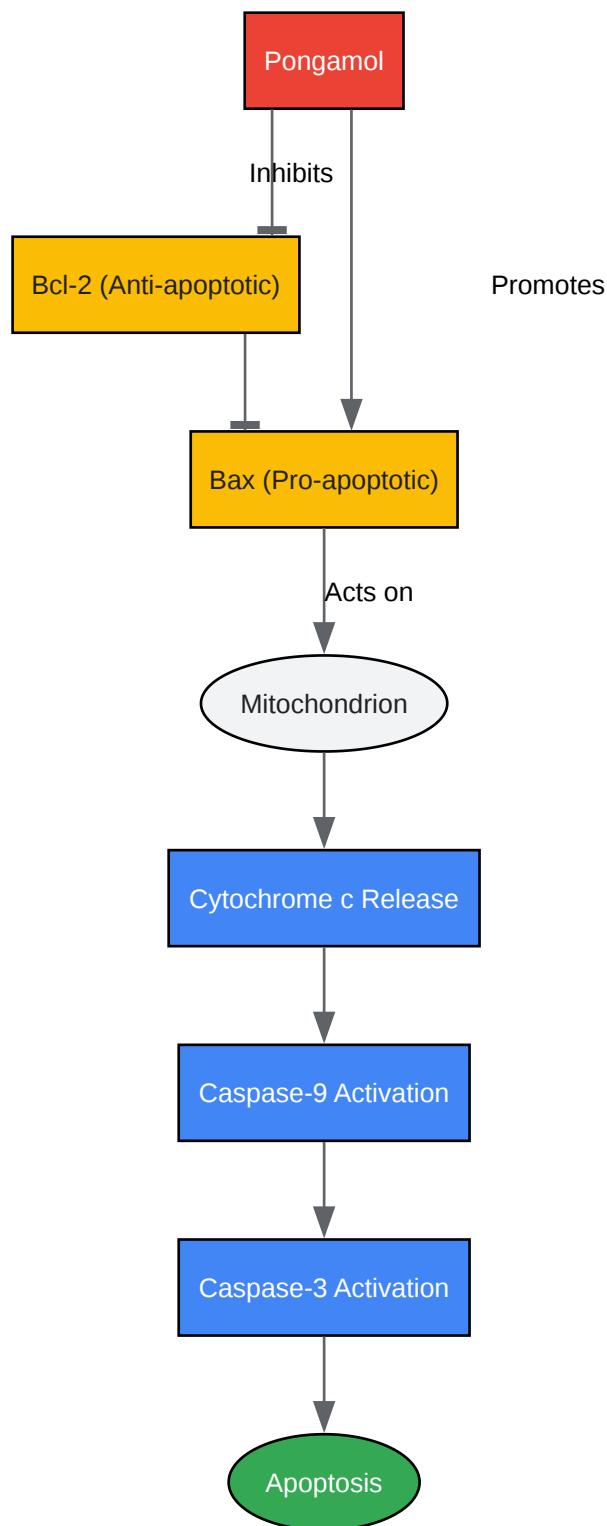
1. Measure the absorbance at 570 nm using a microplate reader.
2. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

3. Determine the IC_{50} value (the concentration of **pongamol** that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Pongamol induces apoptosis in cancer cells by modulating the intrinsic pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.^[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.^{[6][10][11]}

Figure 2: **Pongamol**-Induced Apoptotic Signaling Pathway



Apoptotic Pathway Induced by Pongamol

[Click to download full resolution via product page](#)*Apoptotic Pathway Induced by **Pongamol***

Anti-inflammatory Activity

Pongamol exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators.

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of **Pongamol**

Assay	Model	Effect	IC ₅₀ / Dose	Reference
Lipoxygenase (LOX-1) Inhibition	In vitro	Inhibition of LOX-1 activity	72.2 μM	[4]
Carrageenan-induced paw edema	In vivo (Wistar rats)	55% reduction in edema	50 ppm	[4]
Xylene-induced ear edema	In vivo (Wistar rats)	74% reduction in edema	50 ppm	[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of **pongamol**.

Materials:

- Wistar rats
- Carrageenan solution (1% w/v in saline)
- **Pongamol** solution (e.g., 50 ppm in a suitable vehicle)
- Indomethacin (positive control)
- Plethysmometer

Procedure:

- Animal Grouping:

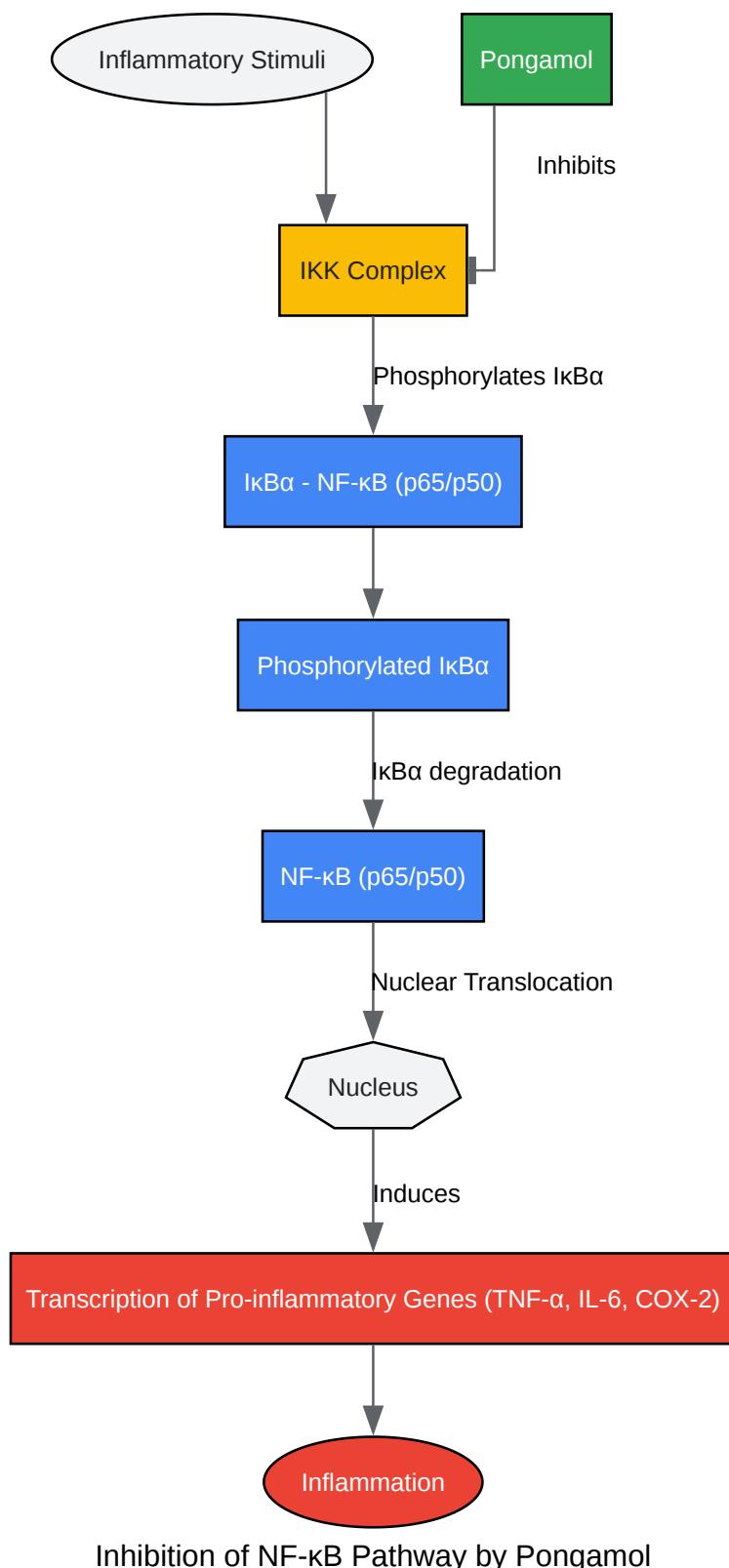
1. Divide the rats into groups: control (vehicle), positive control (indomethacin), and **pongamol**-treated groups.

- Drug Administration:
 1. Administer the vehicle, indomethacin, or **pongamol** orally one hour before the induction of inflammation.
- Induction of Edema:
 1. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume:
 1. Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
- Data Analysis:
 1. Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of **pongamol** are partly mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[\[12\]](#) In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. **Pongamol** can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[\[13\]](#)

Figure 3: Inhibition of NF-κB Signaling by **Pongamol**

[Click to download full resolution via product page](#)*Inhibition of NF-κB Pathway by Pongamol*

Antioxidant Activity

Pongamol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.

Table 4: In Vitro Antioxidant Activity of **Pongamol**

Assay	IC ₅₀ (µg/mL)	Reference
DPPH Radical Scavenging	12.2	[4]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of **pongamol**.

Materials:

- **Pongamol** solution (in methanol or ethanol)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
- Ascorbic acid (positive control)
- Spectrophotometer

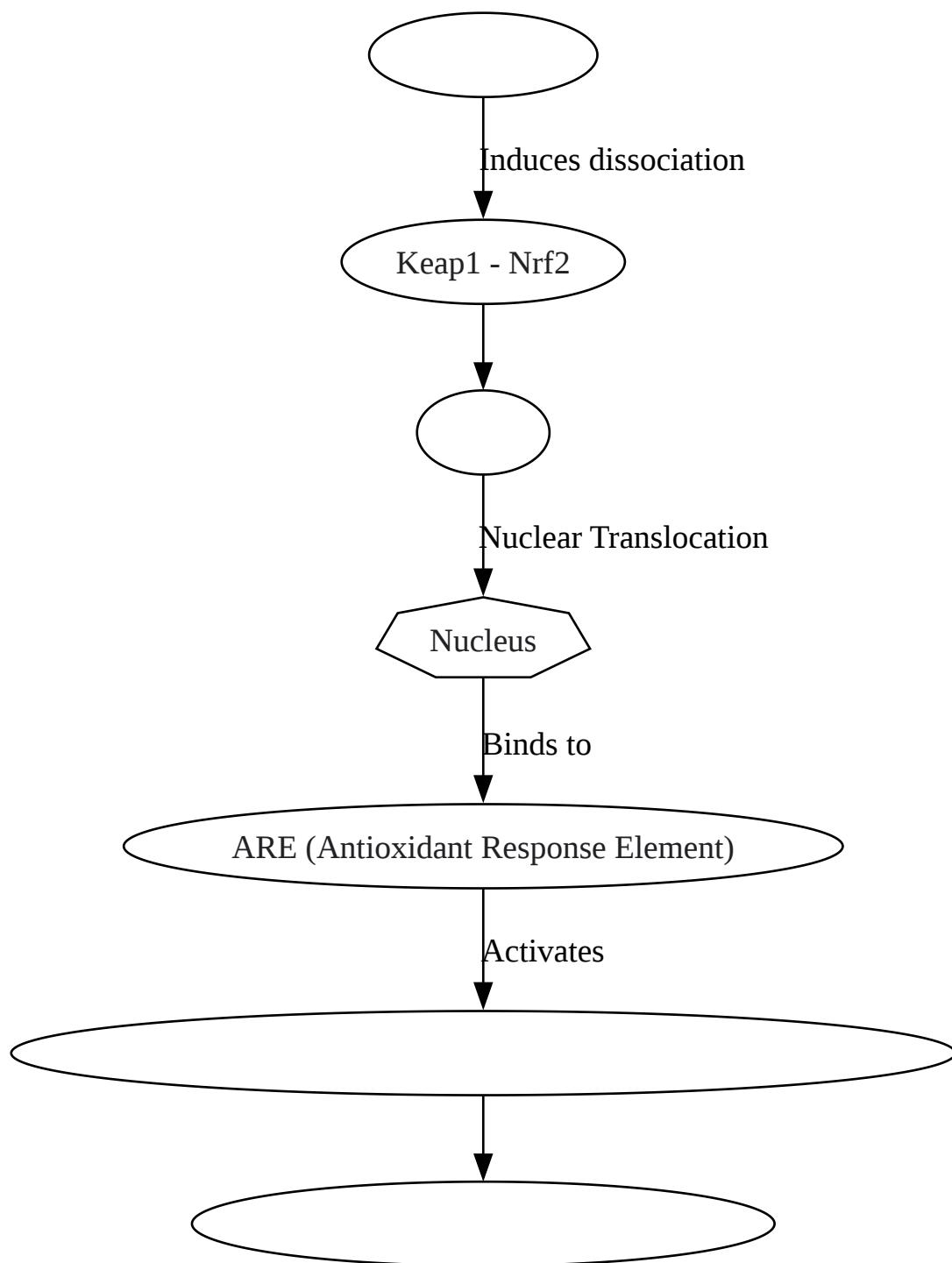
Procedure:

- Reaction Mixture:
 1. Prepare different concentrations of **pongamol** in the chosen solvent.
 2. In a test tube, mix 1 mL of the **pongamol** solution with 2 mL of the DPPH solution.
 3. Prepare a control containing 1 mL of the solvent and 2 mL of the DPPH solution.
- Incubation:
 1. Incubate the mixtures in the dark at room temperature for 30 minutes.

- Measurement:
 1. Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- Data Analysis:
 1. Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 2. Determine the IC_{50} value, which is the concentration of **pongamol** required to scavenge 50% of the DPPH radicals.

Signaling Pathway: Activation of the Nrf2 Pathway

Pongamol's antioxidant effects are mediated, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.^[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like **pongamol**, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).^[14]

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- To cite this document: BenchChem. [Pongamol: A Comprehensive Technical Guide on its Classification as a Flavonoid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679048#pongamol-s-classification-as-a-flavonoid>

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